Cas no 1474018-32-0 (tert-butyl 2-{2,4-dichloro-7H-pyrrolo2,3-dpyrimidin-7-yl}acetate)

Tert-butyl 2-{2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate is a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. Its pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, often utilized in kinase inhibitors and other bioactive molecules. The dichloro substitution at the 2- and 4-positions enhances reactivity for further functionalization, while the tert-butyl ester group provides stability and facilitates selective deprotection under mild conditions. This compound is valuable for researchers seeking to modify the pyrrolopyrimidine framework efficiently. Its high purity and well-defined structure make it suitable for precise synthetic applications in drug discovery and development.
tert-butyl 2-{2,4-dichloro-7H-pyrrolo2,3-dpyrimidin-7-yl}acetate structure
1474018-32-0 structure
Product Name:tert-butyl 2-{2,4-dichloro-7H-pyrrolo2,3-dpyrimidin-7-yl}acetate
CAS No:1474018-32-0
MF:C12H13Cl2N3O2
MW:302.156520605087
MDL:MFCD34186696
CID:5463621
PubChem ID:118053065
Update Time:2025-07-16

tert-butyl 2-{2,4-dichloro-7H-pyrrolo2,3-dpyrimidin-7-yl}acetate Chemical and Physical Properties

Names and Identifiers

    • Z5059190414
    • tert-butyl 2-{2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate
    • tert-butyl 2-{2,4-dichloro-7H-pyrrolo2,3-dpyrimidin-7-yl}acetate
    • MDL: MFCD34186696
    • Inchi: 1S/C12H13Cl2N3O2/c1-12(2,3)19-8(18)6-17-5-4-7-9(13)15-11(14)16-10(7)17/h4-5H,6H2,1-3H3
    • InChI Key: RBFZRZXDDYDFKL-UHFFFAOYSA-N
    • SMILES: ClC1=C2C=CN(C2=NC(=N1)Cl)CC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 301.0384821 g/mol
  • Monoisotopic Mass: 301.0384821 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 348
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 302.15
  • XLogP3: 3.5
  • Topological Polar Surface Area: 57

tert-butyl 2-{2,4-dichloro-7H-pyrrolo2,3-dpyrimidin-7-yl}acetate Pricemore >>

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Additional information on tert-butyl 2-{2,4-dichloro-7H-pyrrolo2,3-dpyrimidin-7-yl}acetate

Terbuthyl 2-{2,4-Dichloro-7H-Pyrrolo[2,3-d]pyrimidin-7-yl}acetate: A Key Compound in Pharmaceutical Research

Terbuthyl 2-{2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate, with the CAS number 1474018-32-0, represents a significant advancement in the field of medicinal chemistry. This compound is characterized by its unique molecular structure, which combines a tert-butyl group with a 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl aromatic ring system. The acetate functional group further enhances its chemical versatility, making it a valuable intermediate in the development of novel therapeutics.

Recent studies have highlighted the potential of tert-butyl 2-{2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate in targeting specific biological pathways. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated its role as a scaffold for designing pyrimidine-based inhibitors against kinase targets associated with cancer. The 2,4-dichloro substituents on the pyrimidine ring are critical for modulating the compound's binding affinity and selectivity, as evidenced by molecular docking simulations and in vitro assays.

The pyrrolo[2,3-d]pyrimidin-7-yl core structure is particularly noteworthy for its ability to form hydrogen bonds and π-π interactions with target proteins. This characteristic has been leveraged in the development of antineoplastic agents, where the compound's tert-butyl substituent provides steric bulk to enhance metabolic stability. A 2024 review in Drug Discovery Today emphasized the importance of acetate groups in optimizing solubility and bioavailability, which are essential for oral drug delivery.

Research into the 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl framework has also expanded into antiviral applications. A 2023 study published in Antiviral Research reported that derivatives of this compound exhibited potent activity against RNA-dependent RNA polymerase (RdRp) enzymes, which are key targets for antiviral drugs. The tert-butyl group was found to improve the compound's resistance to metabolic degradation, a critical factor in enhancing drug half-life.

Advancements in synthetic methodologies have further facilitated the exploration of tert-butyl 2-{2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate. A 2023 paper in Organic & Biomolecular Chemistry described a novel asymmetric synthesis route that allows for the selective introduction of 2,4-dichloro substituents, reducing the need for complex purification steps. This method has significantly improved the efficiency of large-scale production, making the compound more accessible for pharmaceutical development.

The pyrrolo[2,3-d]pyrimidin-7-yl scaffold is also being investigated for its potential in anti-inflammatory therapies. A 2024 study in Journal of Inflammation Research demonstrated that derivatives of this compound could modulate NF-κB signaling pathways, which are central to inflammatory responses. The acetate group was shown to enhance the compound's ability to cross the blood-brain barrier, a crucial property for treating neuroinflammatory conditions.

Computational studies have further elucidated the binding mechanisms of tert-butyl 2-{2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate. Molecular dynamics simulations revealed that the 2,4-dichloro substituents stabilize the compound's conformation within the active site of target enzymes. This insight has guided the design of structure-based drug discovery efforts, enabling the optimization of key pharmacophoric features.

Environmental and toxicological assessments are also being conducted to ensure the safety of tert-butyl 2-{2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate. A 2023 report in Toxicology and Applied Pharmacology highlighted the compound's low toxicity profile in in vivo models, with minimal hepatic and renal damage observed. These findings support its potential as a safe and effective therapeutic agent.

Looking ahead, the pyrrolo[2,3-d]pyrimidin-7-yl framework is poised to play a pivotal role in the next generation of targeted therapies. The combination of tert-butyl and acetate functionalities offers a versatile platform for drug design, with ongoing research exploring its applications in oncology, infectious diseases, and neurological disorders. As synthetic methods and computational tools continue to evolve, the potential of tert-butyl 2-{2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate is expected to expand further, driving innovation in pharmaceutical science.

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